molecular formula C9H10N2O4 B1298025 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 325970-26-1

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

Cat. No. B1298025
M. Wt: 210.19 g/mol
InChI Key: FHPYYJWFQPMLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as N-[(5-hydroxy-3-pyridinyl)carbonyl]serine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O5/c12-4-7(9(15)16)11-8(14)5-1-6(13)3-10-2-5/h1-3,7,12-13H,4H2,(H,11,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that pyridine derivatives are often involved in various chemical reactions, including Knoevenagel condensations .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.19 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, boiling point of 629.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and an enthalpy of vaporization of 97.9±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related pyridine derivatives, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, has been documented, highlighting their potential in the development of new organic compounds. These syntheses involve complex reactions indicating the versatility of pyridine-based compounds in chemical synthesis (Tomita, Brooks, & Metzler, 1966).
  • Research on 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives emphasizes the reactivity and potential applications of pyridine derivatives in creating novel heterocyclic compounds, which could be useful in various chemical industries (Bencková & Krutošíková, 1999).

Peptide Synthesis

  • The preparation of 2-pyridyl esters for peptide synthesis showcases the utility of pyridine derivatives in the synthesis of peptides, a fundamental process in developing therapeutic agents and studying biological functions (Dutta & Morley, 1971).

Pharmaceutical Research

  • Novel 1,2,4‐Oxadiazole compounds containing a pyranopyridine moiety, synthesized from related pyridine carboxylic acids, demonstrate the potential of these compounds in developing new pharmacologically active agents, possibly including antihypertensive drugs (Kumar & Mashelker, 2007).

Material Science

  • The synthesis of derivatives such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine indicates the exploration of pyridine-based compounds in material science, particularly in the creation of cross-linked organosilicon copolymers with potential applications in various industrial processes (Belousova et al., 2001).

Environmental and Biochemical Applications

  • Research into the catabolism of aromatic acids by Escherichia coli has shown that derivatives of phenylpropionic acid, closely related to pyridine carboxylic acids, are metabolized into products like succinate and pyruvate, shedding light on the biochemical degradation pathways of such compounds (Burlingame & Chapman, 1983).

properties

IUPAC Name

3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYYJWFQPMLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354363
Record name 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

CAS RN

325970-26-1
Record name 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.